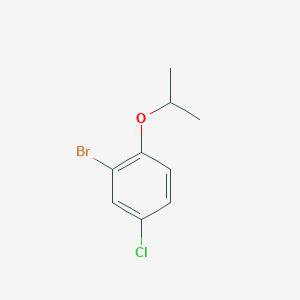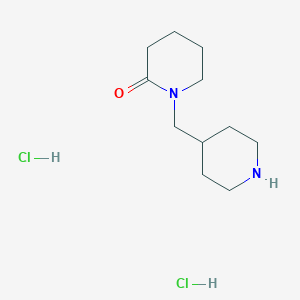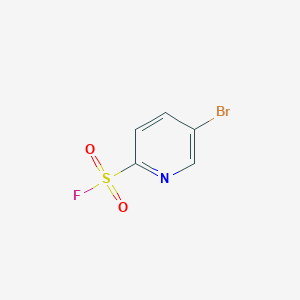
2-Bromo-4-chloro-1-isopropoxybenzene
Übersicht
Beschreibung
2-Bromo-4-chloro-1-isopropoxybenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isopropoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene typically involves the bromination and chlorination of isopropoxybenzene. One common method is the electrophilic aromatic substitution reaction, where isopropoxybenzene is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine substituents at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-1-isopropoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The isopropoxy group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the halogen substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-1-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-1-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chloro-1-iodobenzene: Similar structure but with an iodine substituent instead of an isopropoxy group.
1-Bromo-4-chlorobenzene: Lacks the isopropoxy group, making it less complex.
2-Bromo-4-fluoro-1-iodobenzene: Contains fluorine and iodine substituents, offering different reactivity.
Uniqueness
2-Bromo-4-chloro-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUSOWDJGCCCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718194 | |
| Record name | 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-19-6 | |
| Record name | 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)


![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)


![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)





